
Pitavastatina
Descripción general
Descripción
La pitavastatina cálcica es un miembro de la clase de medicamentos estatinas, utilizado principalmente para reducir los niveles de lípidos y disminuir el riesgo de enfermedades cardiovasculares. Es un inhibidor competitivo de la enzima 3-hidroxi-3-metilglutaril-coenzima A reductasa, que cataliza la conversión de 3-hidroxi-3-metilglutaril-coenzima A a mevalonato, un paso temprano limitante de la velocidad en la biosíntesis del colesterol . La this compound cálcica fue patentada en 1987 y aprobada para uso médico en 2003 .
Mecanismo De Acción
La pitavastatina cálcica ejerce sus efectos inhibiendo la enzima 3-hidroxi-3-metilglutaril-coenzima A reductasa. Esta inhibición evita la conversión de 3-hidroxi-3-metilglutaril-coenzima A a mevalonato, un paso crucial en la biosíntesis del colesterol . Las concentraciones reducidas de colesterol hepático conducen a una regulación positiva de los receptores de lipoproteínas de baja densidad, aumentando la eliminación de lipoproteínas de baja densidad del torrente sanguíneo .
Aplicaciones Científicas De Investigación
Lipid-Lowering Efficacy
Pitavastatin is known for its potent efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). Studies have demonstrated that pitavastatin shows a higher affinity for HMG-CoA reductase compared to other statins, making it an effective option for patients with hypercholesterolemia.
Study | Population | Dosage | LDL-C Reduction | Duration |
---|---|---|---|---|
REAL-CAD | 13,054 patients with CAD | 1 mg vs. 4 mg | 4.3% vs. 5.4% (hazard ratio 0.81) | Varies |
PROOF | 28,343 patients with hyperlipidemia | 1, 2, or 4 mg | Significant reduction observed | 8 weeks |
The REAL-CAD study highlighted the effectiveness of pitavastatin in reducing cardiovascular events among patients with stable coronary artery disease (CAD) .
Cardiovascular Disease Prevention
Pitavastatin has been shown to reduce major adverse cardiovascular events (MACE) significantly. In the REPRIEVE trial, it was found to decrease MACE by 35% in people living with HIV over a median follow-up of 5.1 years, indicating its potential in preventing cardiovascular complications beyond lipid management .
Anti-Inflammatory Effects
Research indicates that pitavastatin possesses anti-inflammatory properties that contribute to its cardiovascular benefits. It has been associated with reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2.
Marker | Baseline Level | Post-Treatment Level | Significance |
---|---|---|---|
hs-CRP | 0.49 mg/L | 0.37 mg/L | P < 0.05 |
Lipoprotein-Associated Phospholipase A2 | Elevated levels observed before treatment | Significant reduction noted post-treatment | Not specified |
These findings suggest that pitavastatin may exert protective effects on vascular health by mitigating inflammation .
Tolerability and Safety Profile
Pitavastatin has been reported to have a favorable tolerability profile compared to other statins, particularly in patients who experience myopathy or muscle-related side effects with other treatments. A case study indicated that a combination of pitavastatin and ezetimibe was well-tolerated in a patient previously intolerant to other statins .
Clinical Case Studies
Several clinical trials and observational studies have provided insights into the real-world effectiveness and safety of pitavastatin:
- Case Study on Tolerability : A patient with mixed dyslipidemia experienced myalgia with fluvastatin but tolerated pitavastatin at a dose of 1 mg combined with ezetimibe without adverse effects .
- Efficacy in Diverse Populations : Observational studies across various demographics have consistently shown significant reductions in LDL-C and improvements in overall lipid profiles among those treated with pitavastatin .
Análisis Bioquímico
Biochemical Properties
Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, Pitavastatin reduces abnormal cholesterol and lipid levels .
Cellular Effects
Pitavastatin has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pitavastatin exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, Pitavastatin prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pitavastatin have been observed to change over time. For instance, studies have shown that Pitavastatin can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .
Dosage Effects in Animal Models
In animal models, the effects of Pitavastatin have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of Pitavastatin were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .
Metabolic Pathways
Pitavastatin is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of Pitavastatin is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .
Transport and Distribution
Pitavastatin is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .
Subcellular Localization
It is known that Pitavastatin primarily acts in the liver, where it inhibits the production of cholesterol .
Métodos De Preparación
La preparación de la pitavastatina cálcica implica varios pasos:
Hidrólisis de PI-9: Este paso implica hidrolizar PI-9 para obtener ácido (E)-7-[2-ciclopropil-4-(4-fluorofenil)-3-quinolyl]-3,5-dihidroxil-6-heptenoico.
Reacción con Acetato de Vinilo: El producto hidrolizado se hace reaccionar entonces con acetato de vinilo en un medio de reacción bajo la influencia de lipasa para separar y obtener ácido (3R, 5S, E)-7-[2-ciclopropil-4-(4-fluorofenil)-3-quinolyl]-3,5-diacetoxil-6-heptenoico.
Hidrólisis Adicional: Este producto se hidroliza adicionalmente para obtener ácido (3R, 5S, E)-7-[2-ciclopropil-4-(4-fluorofenil)-3-quinolyl]-3,5-dihidroxil-6-heptenoico.
Formación de Sal de Calcio: Finalmente, el producto se hace reaccionar con cloruro de calcio para obtener this compound cálcica.
Análisis De Reacciones Químicas
La pitavastatina cálcica experimenta diversas reacciones químicas:
Oxidación y Reducción: Estas reacciones son cruciales en las vías metabólicas de la this compound cálcica.
Reacciones de Sustitución: Estas reacciones implican la sustitución de un grupo funcional por otro.
Reactivos y Condiciones Comunes: El hidróxido de sodio se utiliza comúnmente para la hidrólisis, mientras que el cloruro de calcio se utiliza para formar la sal de calcio.
Productos Principales: El producto principal formado es la this compound cálcica, que se utiliza en formulaciones farmacéuticas.
Comparación Con Compuestos Similares
La pitavastatina cálcica se compara con otras estatinas como atorvastatina, pravastatina, rosuvastatina, fluvastatina y lovastatina . A diferencia de otras estatinas, la this compound cálcica no se metaboliza por la isoenzima hepática citocromo CYP3A4, lo que da lugar a menos interacciones medicamentosas . También tiene un efecto similar o mayor sobre el colesterol de lipoproteínas de baja densidad y no se asocia a un deterioro del metabolismo de la glucosa . Además, la this compound cálcica aumenta los niveles de lipoproteínas de alta densidad y mejora la capacidad de salida del colesterol .
Compuestos Similares
- Atorvastatina
- Pravastatina
- Rosuvastatina
- Fluvastatina
- Lovastatina
La this compound cálcica destaca por su singular perfil farmacocinético y farmacológico, lo que la convierte en una valiosa opción para los pacientes con dislipidemia y enfermedades cardiovasculares .
Actividad Biológica
Pitavastatin is a member of the statin class of medications, primarily used to lower cholesterol levels and reduce cardiovascular risk. Its biological activity encompasses various mechanisms that contribute to its efficacy in lipid management and potential therapeutic applications beyond cholesterol reduction.
Pitavastatin's primary mechanism is the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to:
- Decreased LDL-C Levels : Pitavastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels, as evidenced by clinical trials showing reductions of up to 29.1% within four weeks of treatment initiation .
- Increased HDL-C Levels : It has been shown to increase high-density lipoprotein cholesterol (HDL-C) levels by approximately 19.9% in patients switching from other statins .
- Enhanced LDL Receptor Expression : Pitavastatin promotes the expression of LDL receptors, facilitating increased uptake of LDL from the bloodstream .
In Vitro Studies
- Endothelial Lipase Activity : Research indicates that pitavastatin reduces endothelial lipase activity in endothelial cells, which is linked to improved lipid profiles . For instance, in EA.hy926 cells treated with pitavastatin, phospholipase activity decreased significantly from 238 nmol/mL/h to 83.8 nmol/mL/h .
- Cytotoxic Effects on Cancer Cells : Studies have demonstrated that pitavastatin exhibits cytotoxic effects against ovarian cancer cells. The presence of mevalonate pathway metabolites can reverse these effects, indicating a complex interaction between lipid metabolism and cancer cell viability .
In Vivo Studies
- REAL-CAD Trial : This trial assessed the efficacy of high-dose (4 mg/day) versus low-dose (1 mg/day) pitavastatin in patients with stable coronary artery disease (CAD). The results showed a significant reduction in cardiovascular events in the high-dose group, highlighting its effectiveness beyond mere lipid lowering .
- REPRIEVE Trial : In this study involving people with HIV, pitavastatin demonstrated a 35% reduction in major adverse cardiovascular events compared to placebo over a median follow-up of 5.1 years, again suggesting benefits beyond LDL reduction .
Long-term Safety and Efficacy
A long-term observational study involving over 20,000 patients indicated that pitavastatin was well tolerated, with only 10.4% experiencing adverse events, most of which were mild . The LIVES study confirmed significant reductions in LDL-C and increases in HDL-C levels over an extended period.
Comparison with Other Statins
In comparative studies, pitavastatin has shown superior efficacy in reducing LDL-C and improving HDL-C levels compared to other statins like atorvastatin and simvastatin . Its unique pharmacokinetic properties allow for effective dosing without significant side effects.
Summary Table of Key Findings
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
REAL-CAD | Patients with stable CAD | High-dose vs Low-dose | High-dose reduced cardiovascular events significantly |
REPRIEVE | People with HIV | Pitavastatin vs Placebo | 35% reduction in major adverse cardiovascular events |
LIVES Study | ~20,000 patients | Pitavastatin | Significant reductions in LDL-C (29.1%) and increases in HDL-C (19.9%) |
In Vitro Studies | Endothelial cells | Pitavastatin | Decreased phospholipase activity by 64% |
Propiedades
Número CAS |
147511-69-1 |
---|---|
Fórmula molecular |
C50H46CaF2N2O8 |
Peso molecular |
881.0 g/mol |
Nombre IUPAC |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 |
Clave InChI |
RHGYHLPFVJEAOC-FFNUKLMVSA-L |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
SMILES isomérico |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Apariencia |
white to pale-yellow powder |
Key on ui other cas no. |
147511-69-1 |
Pictogramas |
Health Hazard |
Solubilidad |
Very slightly soluble |
Sinónimos |
(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |
Presión de vapor |
2.32X10-17 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.